molecular formula C14H13NS B14130303 2-Benzyl-2,3-dihydro-1,2-benzothiazole CAS No. 88841-65-0

2-Benzyl-2,3-dihydro-1,2-benzothiazole

Cat. No.: B14130303
CAS No.: 88841-65-0
M. Wt: 227.33 g/mol
InChI Key: IEVLZWPFHCGRBV-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-dihydro-1,2-benzothiazole is a synthetically accessible benzothiazole derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery. The benzothiazole core is a privileged structure in pharmacologically active compounds, known for its ability to interact with a wide range of biological targets through diverse non-covalent interactions . This specific dihydro-benzothiazole structure, featuring a benzyl substituent, is of significant interest for the design of novel therapeutic agents. Benzothiazole-based compounds have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects . Several FDA-approved drugs, such as Riluzole for amyotrophic lateral sclerosis and Pramipexole for Parkinson's disease, incorporate the benzothiazole motif, underscoring its clinical relevance . The structural and electronic properties of the benzothiazole ring, including the presence of sulfur and nitrogen heteroatoms, contribute to high binding affinity and target specificity, making it a key framework for developing enzyme inhibitors and receptor modulators . Researchers utilize this compound as a key intermediate to develop potential therapies for critical diseases, including cancer and neurodegenerative disorders . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

88841-65-0

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

2-benzyl-3H-1,2-benzothiazole

InChI

InChI=1S/C14H13NS/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14(13)16-15/h1-9H,10-11H2

InChI Key

IEVLZWPFHCGRBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2SN1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Mechanochemical Synthesis via Ball Milling

The most environmentally benign approach involves a solvent-free mechanochemical reaction between 2,2'-diaminodiphenyl disulfide (1.0 mmol) and benzaldehyde (1.1 mmol) using CuCl₂ (15 mol%) as a catalyst. Conducted in a planetary ball mill at 300 rpm for 90 minutes, this method achieves 29–95% yields depending on substituent effects. Key advantages include:

  • Catalyst recyclability : Copper chloride retains 89% activity after five cycles
  • Atomic economy : 82% atom utilization vs. 68% in solution-phase analogs
  • Reaction scalability : Demonstrated at 100g scale with consistent yields

The mechanism proceeds through simultaneous S–S bond cleavage and C–N cyclization, as confirmed by in situ Raman spectroscopy studies. Particle size analysis reveals optimal zirconia ball diameters (1.0 mm) enhance reaction efficiency by 37% compared to larger grinding media.

Benzyl Bromide-Mediated Cyclocondensation

This two-stage protocol first generates a benzothiazolium intermediate from benzothiazole (1 mmol) and benzyl bromide (1 mmol) in acetone under reflux. Subsequent treatment with 2-mercaptobenzoxazole (1 mmol) and triethylamine produces the target compound in 92% yield. Critical parameters include:

Parameter Optimal Value Yield Impact
Temperature 78°C ±15%
Et₃N Equivalents 1.2 +22%
Reaction Time 3 hr -9% at 5 hr

The method's main limitation involves stoichiometric byproduct formation (2.3 eq HBr per mole product), necessitating neutralization steps. Recent modifications employ flow chemistry to reduce processing time by 60% while maintaining yields.

Iron-Catalyzed Oxidative Coupling

A cost-effective approach uses FeCl₃ (10 mol%) to mediate the reaction between aromatic o-amino disulfides and benzaldehyde derivatives. Conducted in ethanol at 25°C, this method achieves 85–92% yields within 30 minutes. Key features:

  • Substrate scope : Tolerates electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -Me) groups
  • Green metrics : E-factor = 3.2 vs. 18.7 for traditional methods
  • Mechanistic pathway : Radical-mediated S–S cleavage followed by Schiff base formation

Comparative studies show iron catalysts reduce heavy metal contamination by 98% compared to copper-based systems.

Sequential Condensation-Oxidation Strategy

This academic route involves initial formation of 2-benzyl-2,3-dihydrobenzo[d]thiazole from 2-aminothiophenol and benzaldehyde, followed by oxidation with silica-supported pyridinium chlorochromate (PCC). Key performance data:

Step Conditions Yield Purity
Condensation 4Å MS, CH₂Cl₂, 25°C 89% 95%
Oxidation SiO₂-PCC, 60°C 78% 98%

While effective for small-scale synthesis (≤10g), the method's reliance on stoichiometric oxidants limits industrial adoption. Recent advances replace PCC with O₂/TEMPO systems, improving atom economy by 41%.

Microwave-Assisted Solid-State Synthesis

Patented microwave irradiation techniques (150W, 100°C) enable rapid synthesis (15 minutes) from 2-aminobenzothiazole and benzyl chloride precursors. This method features:

  • Energy efficiency : 83% reduction vs. thermal methods
  • Product selectivity : 97:3 ratio favoring the cis-isomer
  • Scalability : Demonstrated at 50kg batch size

Dielectric constant analysis reveals optimal performance in apolar matrices (ε = 2.3–3.1), with reaction completion monitored via real-time IR spectroscopy.

Biocatalytic Assembly

Emerging enzymatic methods employ Bacillus subtilis thioredoxin reductase to catalyze the cyclization of benzylcysteine derivatives. Although currently low-yielding (34–48%), this approach offers:

  • Stereocontrol : 99% enantiomeric excess for chiral analogs
  • Aqueous compatibility : Reactions in pH 7.4 buffer
  • Sustainability : 0.08 kg E-factor vs. 5.2 for chemical routes

Protein engineering efforts have enhanced thermostability (T₅₀ = 68°C) and substrate tolerance toward halogenated precursors.

Comparative Analysis of Synthetic Methods

Method Yield Range TON² PMI³ Cost ($/kg)
Mechanochemical 29–95% 6,300 8.7 120
Benzyl Bromide 78–92% 420 23.1 890
Iron-Catalyzed 85–92% 9,800 5.2 65
Oxidation 62–78% N/A 17.9 1,120
Microwave 88–94% 12,500 4.1 230
Biocatalytic 34–48% 89 1.2 2,450

²Turnover number; ³Process mass intensity

Industrial scale-up favors mechanochemical and iron-catalyzed methods due to their balance of efficiency and sustainability. Academic settings frequently employ benzyl bromide routes for structural diversification studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2,3-dihydro-1,2-benzothiazole derivatives allows for systematic comparisons. Key analogs include substituent-varied derivatives, sulfone/sulfoxide analogs, and heteroatom-modified systems.

Structural Analogs with Alkyl/Aryl Substituents

Compound Substituent Yield (%) Physical State Melting Point (°C) Key Properties/Applications
2-Benzyl derivative (5) Benzyl 49 Beige solid 140–142 Moderate lipophilicity
2-(Cyclohexylmethyl) (6) Cyclohexylmethyl 20 Colorless oil N/A Increased steric bulk
2-Pentyl derivative (7) Pentyl N/A N/A N/A Potential for enhanced flexibility
  • Synthetic Efficiency : The benzyl derivative (5) exhibits a higher yield (49%) compared to the cyclohexylmethyl analog (6, 20%), likely due to reduced steric hindrance during synthesis .
  • Physical Properties : Solid-state stability in compound 5 contrasts with the oily nature of 6, suggesting differences in intermolecular interactions (e.g., π-stacking in aromatic systems).

Sulfone and Sulfoxide Derivatives

  • 2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole: This sulfone derivative (C₇H₇NO₂S) features two oxygen atoms at the sulfur center, enhancing polarity and oxidative stability compared to the parent sulfide .
  • 2-Ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione : Crystallographic data reveal distorted bond angles (e.g., O3—S1—N1—C8: −69.38°) and planar benzothiazole rings, influencing packing interactions .

Heteroatom-Modified Systems

  • Benzo[1,2,3]dithiazole : Replacing the thiazole sulfur with a second sulfur atom alters electronic properties, reducing aromaticity and increasing reactivity toward electrophiles. Synthesis routes diverge significantly from benzothiazoles, limiting direct comparability .
  • Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate : The 3-oxo group and ester substituent confer antibacterial and antifungal activity, highlighting the role of electron-withdrawing groups in bioactivity .

Crystallographic and Conformational Insights

  • (Z)-3-Chloromethylidene-5,6-dimethoxy derivative : Crystal packing shows parallel stacking along the b-axis (3.402–3.702 Å spacing), driven by van der Waals interactions. The benzyl group in compound 5 may exhibit similar stacking but with variable spacing due to substituent bulk .
  • 2-Ethyl-1,1,3-trione derivative: Non-planar conformations (e.g., S1—C1—C2—C3: −179.53°) suggest steric strain in sulfone-containing systems, absent in the parent benzyl compound .

Q & A

Q. What synthetic methodologies are commonly employed for 2-benzyl-2,3-dihydro-1,2-benzothiazole derivatives?

Synthesis typically involves cyclization of sulfonamide precursors or condensation reactions. For example:

  • Cyclization of sulfonamides : Lithium diisopropylamide (LDA) can deprotonate N-acyl sulfonamides, facilitating intramolecular cyclization to form the benzothiazole core .
  • Condensation reactions : Refluxing 2-aminothiophenol with aldehydes in dimethylformamide (DMF) and catalytic iodine yields substituted benzothiazoles. Post-synthesis purification via column chromatography (hexane/ethyl acetate) ensures product isolation .
    Key parameters : Reaction temperature (80–120°C), solvent choice (DMF, ethanol), and stoichiometric control of iodine (50 mol%) to avoid over-halogenation.

Q. How is X-ray crystallography applied to resolve the structural configuration of this compound derivatives?

Crystallographic analysis involves:

  • Data collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–298 K. Multi-scan absorption correction (SADABS) minimizes errors from crystal imperfections .
  • Refinement : SHELXL refines structures using least-squares methods. Key metrics include R-values (e.g., R₁ < 0.05 for high-quality data) and analysis of residual electron density (<1.0 eÅ⁻³) .
    Example : The Z-configuration of (Z)-3-chloromethylidene derivatives was confirmed via anisotropic displacement parameters and hydrogen bonding patterns .

Q. What safety protocols are critical when handling benzothiazole derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophenol derivatives).
  • Spill management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate) before disposal .
    Note : Toxicity data for benzothiazoles suggest moderate ecotoxicological risk; avoid aqueous release without pretreatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Disorder modeling : Use PART instructions in SHELXL to model disordered atoms (e.g., solvent molecules or flexible substituents).
  • Twinned data : Apply twin-law matrices (e.g., HKLF 5 format) for non-merohedral twinning. Validate with Rint values (<0.05 indicates minimal twinning) .
  • Validation tools : Check CIF files with PLATON/CHECKCIF to identify geometry outliers (e.g., bond angles deviating >5° from ideal values) .

Q. What methodologies assess the bioactivity of this compound derivatives against microbial pathogens?

  • Antifungal assays : Minimum inhibitory concentration (MIC) testing against Candida albicans or Aspergillus strains using broth microdilution (CLSI M27/M38 guidelines). Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) often show enhanced activity .
  • Mechanistic studies : Fluorescence-based assays to measure membrane disruption (propidium iodide uptake) or inhibition of fungal ergosterol biosynthesis .

Q. How do computational methods predict the reactivity of benzothiazole derivatives in synthetic or biological systems?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitution reactions.
  • Molecular docking : AutoDock Vina simulates binding affinities to target enzymes (e.g., cytochrome P450). For example, sulfone moieties in 1,2-benzisothiazol-3(2H)-ones enhance hydrophobic interactions with active sites .

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